molecular formula C24H34Cl2N2O2 B000613 Eprazinone dihydrochloride CAS No. 10402-53-6

Eprazinone dihydrochloride

Numéro de catalogue B000613
Numéro CAS: 10402-53-6
Poids moléculaire: 417 g/mol
Clé InChI: BPMQVOKMMQFZGV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Eprazinone dihydrochloride is a chemical compound extensively studied for its chemical and physical properties. It has been analyzed through various scientific methods to understand its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of this compound involves complex chemical processes. Although specific synthesis processes are not detailed in the available literature, compounds similar to Eprazinone, such as dihydrooxepine-containing epidithiodiketopiperazine and pyrazines, are synthesized through intricate steps including cycloaddition reactions, cycloisomerization, and sulfenylation (Codelli, Puchlopek, & Reisman, 2012).

Molecular Structure Analysis

The molecular structure of this compound has been determined through crystallography. It features a monoclinic space group with specific unit cell dimensions and assumes an extended conformation. The piperazine ring, a component of Eprazinone, exhibits a chair conformation, indicating the molecule's complex spatial arrangement (Kim, Song, Yun, & Shin, 1991).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, leading to the formation of different metabolites through processes such as hydrolysis and dealkylation. These reactions highlight its reactivity and the pathways through which it can be transformed within biological systems or chemical processes (Toffel-Nadolny & Gielsdorf, 1981).

Physical Properties Analysis

The physical properties of this compound, such as solubility and stability, are critical for its application in various fields. While specific physical properties are not detailed in the available research, studies on related compounds provide insights into how structural variations influence physical characteristics like solubility, thermal stability, and mesomorphic properties (Jaung & Kim, 2000).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with other compounds and its degradation pathways, have been explored. Research indicates that this compound interacts with various agents, leading to the formation of degradation products. These interactions and the resultant products are crucial for understanding the compound's behavior in different environments (Hiskia et al., 2001).

Applications De Recherche Scientifique

Agent mucolytique

Eprazinone dihydrochloride agit comme un agent mucolytique . Les mucolytiques sont des médicaments qui fluidifient le mucus, le rendant moins épais et collant, et facilitant son expulsion par la toux. Ceci est particulièrement utile dans le traitement des affections où le mucus est un problème, comme la bronchite chronique.

Soulagement du bronchospasme

This compound est utilisé pour soulager les bronchospasmes . Les bronchospasmes impliquent le resserrement des muscles qui tapissent les voies respiratoires, ce qui peut rendre la respiration difficile. En soulageant ces spasmes, l'éprazinone dihydrochloride peut aider à améliorer la respiration dans des affections comme l'asthme et la bronchopneumopathie chronique obstructive (BPCO).

Traitement de la bronchite aiguë

La bronchite aiguë, qui est une inflammation des bronches des poumons, produit souvent beaucoup de mucus. This compound, avec ses propriétés mucolytiques, peut aider au traitement de cette affection .

Traitement de la bronchite chronique

La bronchite chronique est une affection à long terme caractérisée par une toux persistante et une production de mucus. This compound peut être utilisé pour gérer les symptômes de cette affection .

Gestion de la rhinite

La rhinite est une inflammation de la muqueuse nasale, souvent caractérisée par un écoulement nasal, des éternuements et une congestion nasale. This compound peut aider à gérer les symptômes de cette affection .

Gestion de l'asthme

L'asthme est une affection chronique caractérisée par une inflammation et un rétrécissement des voies respiratoires, conduisant à des difficultés respiratoires. This compound peut aider à gérer les symptômes de l'asthme en soulageant les bronchospasmes .

Safety and Hazards

Adverse effects of Eprazinone dihydrochloride include headache, somnolence, vertigo, heartburn, and nausea . It is important not to arbitrarily take the drug, stop, or change the dose of the drug without the permission of a doctor .

Orientations Futures

While Eprazinone dihydrochloride has shown promise in treating conditions such as acute and chronic bronchitis, cough, rhinitis, and asthma , more research is needed to fully understand its potential applications and long-term effects.

Propriétés

IUPAC Name

3-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]-2-methyl-1-phenylpropan-1-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O2.2ClH/c1-3-28-23(21-10-6-4-7-11-21)19-26-16-14-25(15-17-26)18-20(2)24(27)22-12-8-5-9-13-22;;/h4-13,20,23H,3,14-19H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMQVOKMMQFZGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1CCN(CC1)CC(C)C(=O)C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046631
Record name Eprazinone dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10402-53-6
Record name Eprazinone hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010402536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eprazinone dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(β-ethoxyphenethyl)-1-piperazinyl]-2-methylpropiophenone dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.781
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPRAZINONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394X1L8I9Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Eprazinone dihydrochloride
Reactant of Route 2
Reactant of Route 2
Eprazinone dihydrochloride
Reactant of Route 3
Reactant of Route 3
Eprazinone dihydrochloride
Reactant of Route 4
Reactant of Route 4
Eprazinone dihydrochloride
Reactant of Route 5
Reactant of Route 5
Eprazinone dihydrochloride
Reactant of Route 6
Reactant of Route 6
Eprazinone dihydrochloride

Q & A

Q1: What are the pharmacological effects of Eprazinone dihydrochloride?

A1: this compound has been shown to possess several beneficial pharmacological properties, including secretolytic (mucus-thinning), bronchospasmolytic (relieving bronchial spasms), and antitussive (cough-suppressing) effects []. Additionally, it has demonstrated pain-relieving effects within the bronchial system []. These effects were confirmed through pulmonary function tests [].

Q2: What is the crystal structure of this compound?

A2: this compound crystallizes in the monoclinic system, specifically in the P2(1)/n space group []. Its unit cell dimensions are a=11.381(2) Å, b=28.318(2) Å, c=7.840(1) Å []. Within the crystal structure, the molecule adopts an extended conformation. The piperazine ring exhibits a standard chair conformation, and the four carbon atoms within this ring are arranged in a planar fashion []. Two chloride ions are involved in hydrogen bonding with the two nitrogen atoms of the piperazine ring [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.